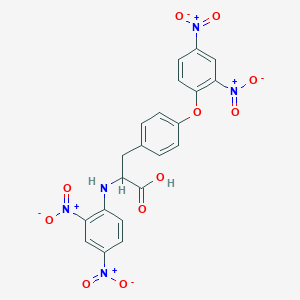
N,O-Di(DNP)-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,O-Di(DNP)-L-tyrosine is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of two 2,4-dinitrophenyl groups attached to the L-tyrosine molecule, which imparts distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,O-Di(DNP)-L-tyrosine typically involves the reaction of L-tyrosine with 2,4-dinitrofluorobenzene under specific conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.
化学反応の分析
Types of Reactions
N,O-Di(DNP)-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dinitrophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce partially or fully reduced forms of the compound.
科学的研究の応用
N,O-Di(DNP)-L-tyrosine has several scientific research applications, including:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of amino acids and peptides.
Biology: Employed in biochemical studies to investigate protein-ligand interactions and enzyme kinetics.
Industry: Utilized in the synthesis of other complex organic molecules and as a standard in quality control processes.
作用機序
The mechanism of action of N,O-Di(DNP)-L-tyrosine involves its interaction with specific molecular targets. The dinitrophenyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes, making the compound useful in studying enzyme mechanisms and protein modifications .
類似化合物との比較
Similar Compounds
N,O-Bis(2,4-dinitrophenyl)-L-valine: Similar in structure but with L-valine instead of L-tyrosine.
N,O-Bis(2,4-dinitrophenyl)-L-phenylalanine: Contains L-phenylalanine in place of L-tyrosine.
N,O-Bis(2,4-dinitrophenyl)-L-tryptophan: Features L-tryptophan instead of L-tyrosine.
Uniqueness
N,O-Di(DNP)-L-tyrosine is unique due to the presence of the phenolic hydroxyl group in the tyrosine moiety, which can participate in additional hydrogen bonding and other interactions. This makes it particularly useful in studying protein-ligand interactions and enzyme mechanisms.
生物活性
N,O-Di(DNP)-L-tyrosine is a derivative of the amino acid L-tyrosine, modified with dinitrophenyl (DNP) groups. This compound has garnered attention in the field of biochemistry for its potential biological activities, which are primarily linked to its interactions with various biological systems, including its roles in neurotransmitter synthesis, antioxidant properties, and possible therapeutic applications.
Chemical Structure and Properties
This compound consists of a phenolic hydroxyl group and two dinitrophenyl substituents. The presence of these functional groups enhances its reactivity and biological activity compared to native L-tyrosine. The compound's structure allows for various interactions with proteins and enzymes, which can modulate biological responses.
1. Antioxidant Activity
This compound exhibits significant antioxidant properties due to the presence of the phenolic moiety. Phenolic compounds are known for their ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that similar tyrosine derivatives can donate hydrogen atoms to free radicals, leading to enhanced radical scavenging abilities .
2. Neurotransmitter Precursor
As a derivative of L-tyrosine, this compound may play a role in the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. These neurotransmitters are crucial for various neurological functions, including mood regulation and cognitive processes. Research indicates that tyrosine supplementation can improve cognitive control functions under stressful conditions .
3. Antimicrobial Properties
Recent studies have indicated that certain tyrosine derivatives possess antimicrobial activity. The modification with DNP groups may enhance this property by increasing the compound's ability to interact with microbial cell membranes or inhibit essential microbial enzymes .
Case Study: Neuro-Cognitive Effects
A study explored the effects of L-tyrosine on cognitive performance in adolescents with anorexia nervosa and healthy peers. Participants received L-tyrosine supplementation, leading to significant increases in blood tyrosine levels and improvements in cognitive tasks related to response inhibition and working memory . Although this compound was not directly tested, the findings suggest that derivatives of L-tyrosine could similarly influence cognitive functions.
Research Findings Table
The mechanisms underlying the biological activities of this compound include:
- Radical Scavenging : The phenolic hydroxyl group can donate hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.
- Enzyme Modulation : By interacting with enzymes involved in neurotransmitter synthesis, this compound may enhance the production of catecholamines.
- Membrane Interaction : The DNP groups may facilitate interactions with microbial membranes, leading to antimicrobial effects.
特性
CAS番号 |
1694-93-5 |
|---|---|
分子式 |
C21H15N5O11 |
分子量 |
513.4 g/mol |
IUPAC名 |
(2S)-2-(2,4-dinitroanilino)-3-[4-(2,4-dinitrophenoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C21H15N5O11/c27-21(28)17(22-16-7-3-13(23(29)30)10-18(16)25(33)34)9-12-1-5-15(6-2-12)37-20-8-4-14(24(31)32)11-19(20)26(35)36/h1-8,10-11,17,22H,9H2,(H,27,28)/t17-/m0/s1 |
InChIキー |
XLKWITSYWZVKMC-KRWDZBQOSA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Key on ui other cas no. |
1694-93-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















